

A Comparative Guide to Pyrazole-Based Enzyme Inhibitors: Structure-Activity Relationship Studies

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Compound of Interest

Compound Name: 5-Amino-1-(3-chlorophenyl)-1*h*-pyrazole-4-carboxylic acid

Cat. No.: B180762

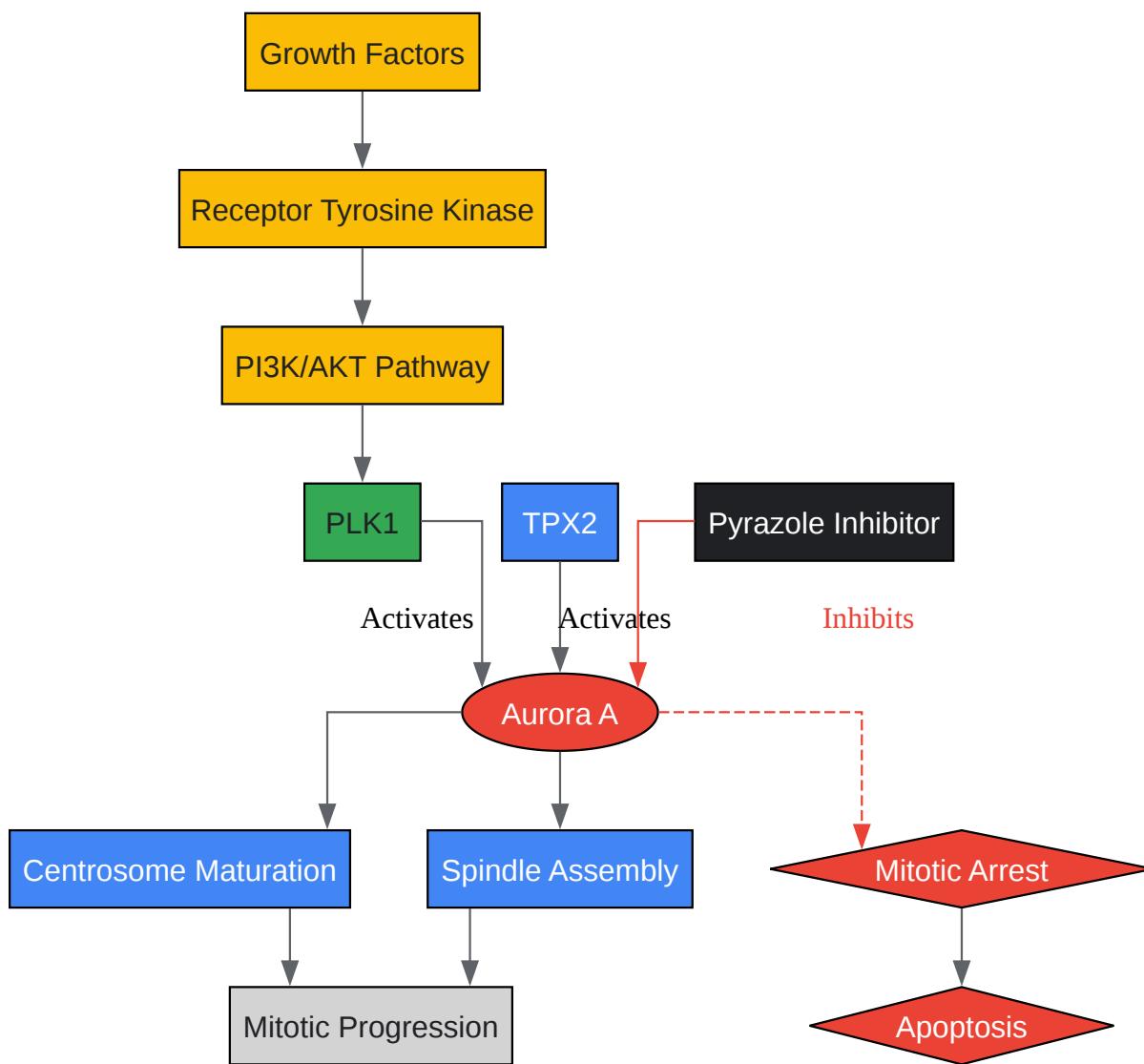
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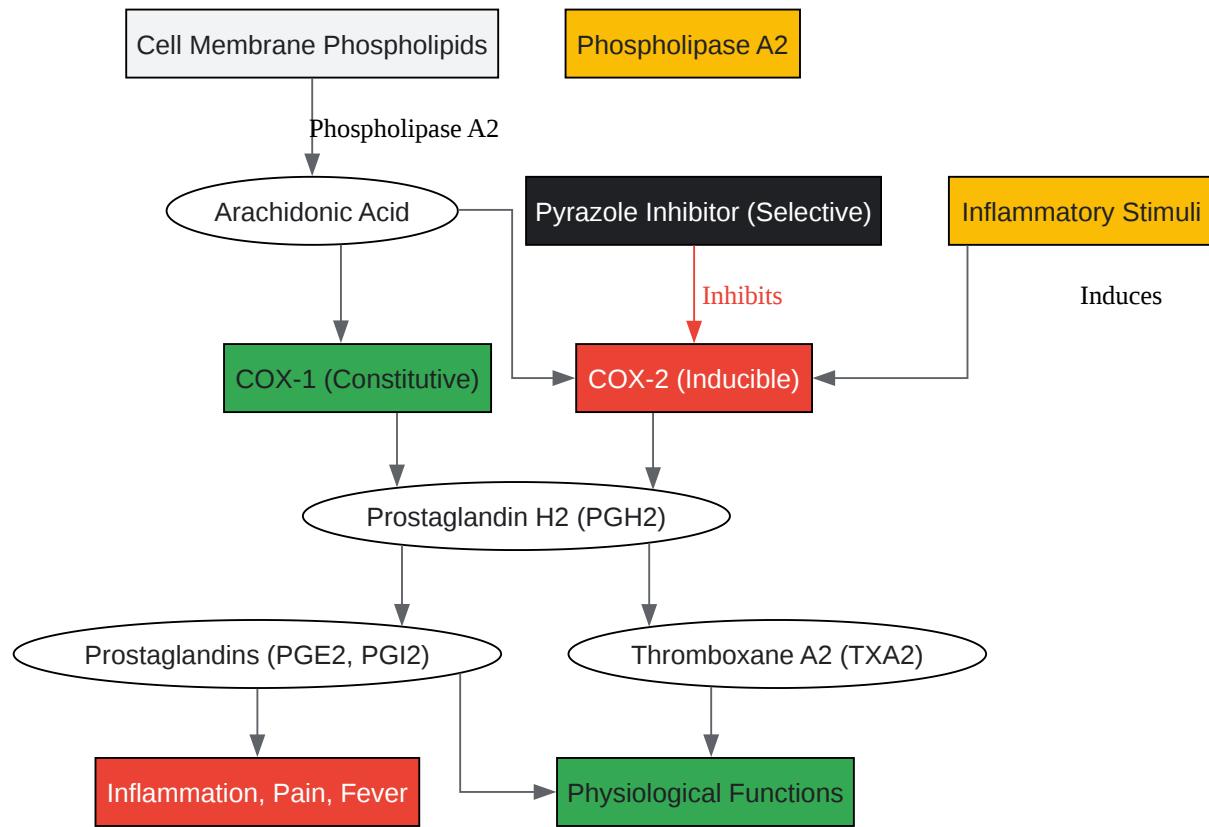
For Researchers, Scientists, and Drug Development Professionals

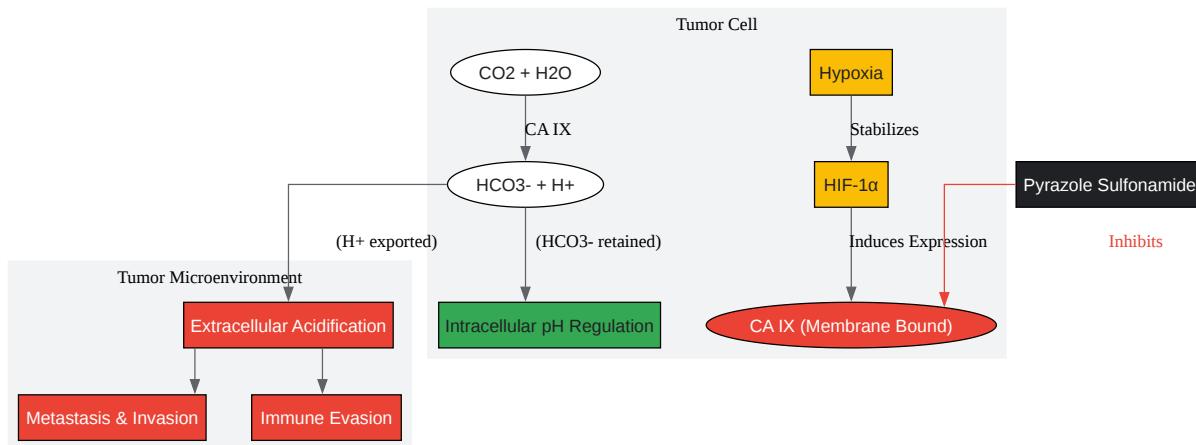
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Its versatility allows for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors targeting three key enzymes from different classes: Aurora Kinase A (a protein kinase), Cyclooxygenase-2 (COX-2) (an oxidoreductase), and Carbonic Anhydrase IX (a lyase). The information is presented to facilitate the rational design of novel and improved enzyme inhibitors.

General Experimental Workflow for Enzyme Inhibitor Evaluation

The following diagram outlines a typical workflow for the screening and characterization of enzyme inhibitors, from initial hit identification to lead optimization.







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